molecular formula C17H21NO3S B2505302 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide CAS No. 1351605-09-8

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B2505302
M. Wt: 319.42
InChI Key: OUYGETNHKYEVBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide is not directly reported in the provided papers. However, similar compounds have been synthesized through various methods. For instance, a related heterocyclic amide derivative was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Another compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of the compound would likely involve similar acylation reactions and the use of activating agents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal packing of a similar compound was stabilized by C–H···N and N–H···N hydrogen bonds . Another compound crystallized in the orthorhombic crystal system and exhibited intermolecular N–H···O hydrogen bonds, as well as two intramolecular interactions . These studies indicate that hydrogen bonding plays a significant role in the molecular structure and stability of these compounds.

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored to some extent. For instance, the transsilylation of N-(2-(trimethylsilyloxy)phenyl)acetamide led to the formation of a new compound with a benzoxazasiline structure . The reactivity of these compounds under different conditions could provide insights into the potential reactions of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through various analyses. The Hirshfeld surface analysis revealed the contributions of different intermolecular interactions to the crystal structure . The electronic behavior of intramolecular hydrogen bonds was established by NBO studies . These analyses contribute to understanding the physical and chemical properties, such as solubility, stability, and reactivity, of similar compounds.

Biological Evaluation and Anticancer Activity

Some of the related compounds have been evaluated for their biological activities. For instance, one compound exhibited moderate antioxidant activity and significant antimicrobial properties against both bacterial strains and yeasts . Another compound's anticancer activity was confirmed by in silico modeling, targeting the VEGFr receptor . These studies suggest that N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide could also possess biological activities worth investigating.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Molecular Docking Analysis of Anticancer Drug : A compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and its structure elucidated by various spectroscopic techniques. Its anticancer activity was explored through in silico modeling targeting the VEGFr receptor, demonstrating potential therapeutic applications (Gopal Sharma et al., 2018).
  • Chemoselective Acetylation for Antimalarial Drugs : Research on N-(2-Hydroxyphenyl)acetamide as an intermediate in the natural synthesis of antimalarial drugs highlighted chemoselective monoacetylation processes, offering insights into synthetic pathways for drug development (Deepali B Magadum & G. Yadav, 2018).
  • Initial Metabolism in Herbicide Tolerance : The metabolism of acetochlor, a chloroacetamide herbicide, in tolerant and susceptible plants, reveals insights into detoxification mechanisms and selective phytotoxicity, providing a foundation for developing safer agrochemicals (E. J. Breaux, 1987).

Applications in Material Science and Chemistry

  • Photoinitiator for PMMA Hybrid Networks : The synthesis of a thioxanthone-attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator and its use in the preparation of PMMA hybrid networks in air atmosphere showcases an application in material science, enhancing thermal stability and robustness of the materials (Gonul S. Batibay et al., 2020).
  • Coordination Complexes and Antioxidant Activity : A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives investigated the effect of hydrogen bonding on the self-assembly process and their significant antioxidant activity, indicating potential for pharmaceutical or material science applications (K. Chkirate et al., 2019).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12(2)13-5-7-14(8-6-13)21-11-17(20)18-10-15(19)16-4-3-9-22-16/h3-9,12,15,19H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYGETNHKYEVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide

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